molecular formula C20H19ClO11 B3028221 Delphinidin-3-O-arabinoside chloride CAS No. 171370-55-1

Delphinidin-3-O-arabinoside chloride

Cat. No.: B3028221
CAS No.: 171370-55-1
M. Wt: 470.8 g/mol
InChI Key: BQQCUFJAUJKCKH-GOWHUIJJSA-N
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Description

Delphinidin-3-O-arabinoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. This compound is known for its vibrant purple color and is commonly found in berries, eggplants, and red wine. Anthocyanins like this compound are water-soluble and contribute to the coloration of plant tissues. They are also known for their antioxidant properties and potential health benefits .

Mechanism of Action

Delphinidin-3-o-arabinoside, also known as UNII-8KIE206XHA, is a bioactive compound that belongs to the anthocyanidins class . It is responsible for the purple-colored pigment found in various plants such as berries, eggplant, roselle, and wine .

Target of Action

Delphinidin-3-o-arabinoside primarily targets reactive oxygen species (ROS), acting as a potent antioxidant . It also inhibits the activities of VEGFR-2 and the phosphorylation of the p42/44 mitogen-activated protein (MAP) kinase pathway .

Mode of Action

The compound’s mode of action is characterized by its ability to scavenge ROS due to the presence of numerous electron donor atoms . It also inhibits VEGF-induced endothelial cell migration and the morphogenic differentiation of endothelial cells into capillary-like structures in vitro .

Biochemical Pathways

Delphinidin-3-o-arabinoside is involved in the biosynthesis of p-coumaric acid and malonic acid . It is found in different glycosidic forms, such as delphinidin-3-glucoside, delphinidin-3-rutinoside, delphinidin-3-galactoside, delphinidin-3-sambubioside, and delphinidin-3-arabinoside .

Pharmacokinetics

Delphinidin-3-o-arabinoside is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability . It is absorbed, metabolized, and excreted, exhibiting several biological activities through distinct and complex mechanisms .

Result of Action

The compound exhibits several biological activities, including antioxidant, anti-inflammatory, hepatoprotective, antidiabetic, antimicrobial, neuroprotection, anti-adipogenesis, cardiovascular protection, and anticancer effects . It has been shown to exert beneficial effects on gut microbiota .

Action Environment

The action of Delphinidin-3-o-arabinoside can be influenced by environmental factors. For instance, it reduces plasma oxidation and can be deposited in milk and meat, increasing antioxidant activities . Therefore, the reduction of the oxidation of fats and proteins improves shelf-life .

Biochemical Analysis

Biochemical Properties

Delphinidin-3-o-arabinoside exhibits several biological activities through distinct and complex mechanisms . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability . The compound interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Delphinidin-3-o-arabinoside has been shown to exert beneficial effects on gut microbiota . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces RTK activity and targets the MAPK pathway as well as the activator protein 1 (AP-1) factor .

Molecular Mechanism

Delphinidin-3-o-arabinoside exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it may prevent malignant transformation during the beginning of cancer by altering the expression of phase II antioxidant enzymes via the nuclear-factor-E2-related factor 2/antioxidant response element (Nrf2/ARE) signaling system .

Temporal Effects in Laboratory Settings

The effects of Delphinidin-3-o-arabinoside change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Delphinidin-3-o-arabinoside vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Delphinidin-3-o-arabinoside is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Delphinidin-3-o-arabinoside is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Delphinidin-3-o-arabinoside and its effects on activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of delphinidin-3-O-arabinoside chloride typically involves the glycosylation of delphinidin with arabinose. This process can be carried out using various glycosyl donors and catalysts. One common method involves the use of arabinose and delphinidin in the presence of an acid catalyst to facilitate the glycosylation reaction .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as berries and other fruits. The extraction process includes steps like maceration, filtration, and purification to isolate the desired anthocyanin. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Delphinidin-3-O-arabinoside chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .

Scientific Research Applications

Delphinidin-3-O-arabinoside chloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Delphinidin-3-O-glucoside
  • Delphinidin-3-O-rutinoside
  • Delphinidin-3-O-galactoside
  • Delphinidin-3-O-sambubioside

Uniqueness

Delphinidin-3-O-arabinoside chloride is unique due to its specific glycosylation with arabinose, which affects its bioavailability and biological activity. Compared to other delphinidin derivatives, it may exhibit different absorption and metabolic profiles, influencing its effectiveness in various applications .

Properties

IUPAC Name

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O11.ClH/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7;/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26);1H/t13-,17-,18+,20-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQCUFJAUJKCKH-GOWHUIJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101341478
Record name 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-chromeniumyl alpha-L-arabinopyranoside chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171370-55-1
Record name Delphinidin 3-arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171370551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-chromeniumyl alpha-L-arabinopyranoside chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELPHINIDIN 3-ARABINOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KIE206XHA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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